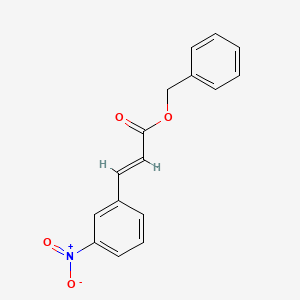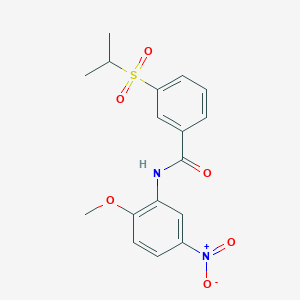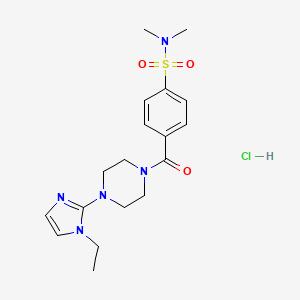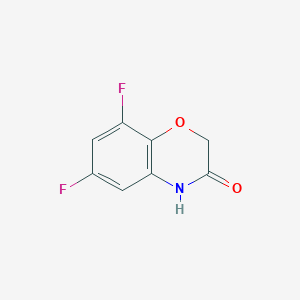
Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate is a chemical compound that falls within the category of organic esters. It is recognized for its structural complexity and potential applications in various scientific fields. This compound comprises a benzyl group attached to a (2E)-3-(3-nitrophenyl)prop-2-enoate moiety, indicating the presence of both aromatic and nitro functional groups, which contribute to its reactivity and versatility in chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate can be achieved through various synthetic routes, typically involving the condensation of benzyl alcohol with (2E)-3-(3-nitrophenyl)prop-2-enoic acid. The reaction conditions often include an acid catalyst and a dehydrating agent to facilitate esterification.
Route 1: Fischer esterification, which involves refluxing benzyl alcohol with (2E)-3-(3-nitrophenyl)prop-2-enoic acid in the presence of a strong acid catalyst, such as sulfuric acid.
Route 2: Using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents to activate the carboxylic acid group for esterification.
Industrial Production Methods: For industrial-scale production, the methods may involve more robust and efficient processes, often using continuous flow reactors and catalytic systems to optimize yield and reduce reaction time. Industrial methods aim to enhance scalability while maintaining purity and minimizing by-products.
化学反応の分析
Types of Reactions: Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate undergoes a variety of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions, potentially forming nitroso or amino derivatives.
Reduction: The nitro group can be reduced to an amine using hydrogenation or metal catalysts such as palladium on carbon.
Substitution: The aromatic ring is susceptible to electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group.
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C).
Substitution: Chlorosulfonic acid (HSO₃Cl), bromine (Br₂) in iron (Fe) catalyst.
Major Products: The major products formed from these reactions depend on the conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding aniline derivative.
科学的研究の応用
Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate has diverse applications across various fields:
Chemistry:Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Reactivity Studies: Studied for its reaction mechanisms and behavior in different chemical environments.
Bioconjugation: Utilized in modifying biomolecules due to its reactive ester functional group.
Prodrug Development: Explored as a precursor in developing prodrugs that release active pharmaceutical ingredients upon metabolic activation.
Drug Design: Investigated for its potential in drug design, particularly in targeting specific biological pathways.
Diagnostics: Used in the development of diagnostic agents due to its unique structural features.
Polymer Synthesis: Incorporated into polymer synthesis for creating specialized materials.
Catalysis: Employed as a catalyst or catalyst precursor in various industrial processes.
作用機序
Molecular Targets and Pathways: The mechanism by which Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate exerts its effects is largely dependent on its reactivity and functional groups. The nitro group plays a significant role in electron transfer processes, while the ester linkage is crucial for hydrolysis and bioconjugation reactions.
Target Pathways: The nitro group can interact with enzymes involved in redox reactions, potentially inhibiting or modifying their activity.
Molecular Targets: The compound may target proteins and nucleic acids through its ester functional group, facilitating covalent modifications.
類似化合物との比較
Similar Compounds:
Benzyl (2E)-3-(4-nitrophenyl)prop-2-enoate: Similar structure but with a nitro group positioned differently on the aromatic ring.
Ethyl (2E)-3-(3-nitrophenyl)prop-2-enoate: Similar structure but with an ethyl ester group instead of a benzyl group.
Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness: The uniqueness of Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate lies in its specific combination of functional groups and its ability to participate in diverse chemical reactions. Its ester functional group makes it more reactive in hydrolysis and bioconjugation processes compared to its carboxylic acid analogs. The position of the nitro group also significantly influences its reactivity and interaction with other molecules.
Feel free to delve deeper into any of these sections or ask for more specific details!
特性
IUPAC Name |
benzyl (E)-3-(3-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-16(21-12-14-5-2-1-3-6-14)10-9-13-7-4-8-15(11-13)17(19)20/h1-11H,12H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOAFKKJIYPRPA-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2931401.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2931402.png)

![5-bromo-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2931405.png)
![4-(morpholine-4-sulfonyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2931408.png)
![N-(3-acetylphenyl)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2931409.png)

![N-benzyl-N-ethyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2931411.png)
![4-Hydroxy-2-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B2931412.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2931413.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2931418.png)

